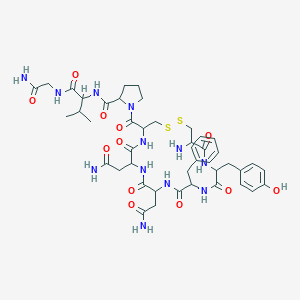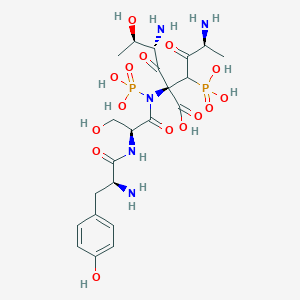![molecular formula C19H19ClN2O4 B234407 N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDP-9066, is a novel compound that has been developed for its potential therapeutic use in various diseases. The compound belongs to the benzodioxine family and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It may also inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to reduce fever in animal models of pyrexia. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anti-inflammatory and analgesic activities. It may be useful in the treatment of various inflammatory and painful conditions. However, one of the limitations of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could be the development of more effective formulations of the compound to improve its solubility and bioavailability. Another area of research could be the investigation of the compound's potential neuroprotective effects in human clinical trials. Additionally, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential applications in the treatment of other diseases such as cancer, diabetes, and cardiovascular disease, which could be explored in future studies.
Synthesis Methods
The synthesis of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The starting material is 3-chloro-4-nitroaniline, which is reacted with butyric anhydride to form N-(4-butyrylamino)-3-chloro-4-nitroaniline. This intermediate is then reduced using palladium on carbon to obtain N-(4-butyrylamino)-3-chloroaniline. Finally, the benzodioxine ring is formed by reacting N-(4-butyrylamino)-3-chloroaniline with phthalic anhydride in the presence of sulfuric acid.
Scientific Research Applications
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molecular Formula |
C19H19ClN2O4 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[4-(butanoylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-2-3-18(23)22-15-6-5-13(11-14(15)20)21-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
HRTGFNCFUGJCSS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
